ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to control reaction parameters precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure with a benzyloxy group attached to a phenyl ring and an acetic acid moiety.
(4-(Benzyloxy)phenyl)(hydroxy)acetic acid: Contains a benzyloxy group and a hydroxyacetic acid moiety.
Uniqueness
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzyloxy and hydroxypropanoate groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is a compound of significant interest in the fields of medicinal chemistry and cancer research. Its unique structure, characterized by an ester functional group and a benzyloxy substituent, positions it as a candidate for various biological applications, particularly as an anticancer agent.
- Molecular Formula : C18H20O4
- Molecular Weight : 300.35 g/mol
- Structure : The compound features a hydroxypropanoate backbone with a para-substituted benzyloxy group.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the compound.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. Several studies have reported its effects against various cancer cell lines:
Cell Line | IC50 Value (µM) | Type of Cancer |
---|---|---|
MCF-7 | 2.13 ± 0.80 | Breast Cancer |
SiHa | 4.34 ± 0.98 | Cervical Cancer |
PC-3 | 4.46 ± 0.53 | Prostate Cancer |
A549 | Potent activity | Non-Small Cell Lung Cancer |
The compound has been synthesized into various derivatives that enhance its cytotoxicity, particularly against breast and cervical cancer cells .
The mechanism of action for this compound involves interactions with key biological targets, including proteins involved in cell cycle regulation and apoptosis pathways. Preliminary studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell proliferation .
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that the compound induced significant cytotoxicity, leading to apoptosis in a dose-dependent manner. The underlying mechanism was linked to the activation of caspase pathways, crucial for programmed cell death.
- Cervical Cancer Investigation : In SiHa cells, treatment with this compound resulted in cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cervical cancer management.
Interaction Studies
Initial interaction studies have shown that this compound binds to specific receptors involved in inflammatory pathways. This suggests potential anti-inflammatory properties alongside its anticancer activities .
Comparative Analysis with Similar Compounds
Several compounds structurally similar to this compound have been studied for their biological activities:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 3-(4-hydroxyphenyl)-3-hydroxypropanoate | Lacks benzyloxy group | Antimicrobial properties |
Ethyl 2-[4-(benzyloxy)phenyl]-2-hydroxybutanoate | Different position of hydroxy group | Potential anti-inflammatory effects |
These comparisons illustrate how variations in substituents can significantly influence biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3/t17-/m0/s1 |
InChI Key |
JLOHCJGAMMDPLV-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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